
D-バラシクロビル
概要
説明
D-Valacyclovir is a valine ester prodrug of acyclovir, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . It is rapidly converted into acyclovir in the body, which inhibits viral DNA synthesis, thereby preventing the virus from multiplying and spreading .
科学的研究の応用
Pharmacological Profile
D-Valacyclovir is an ester of acyclovir and the amino acid L-valine. This modification enhances the oral bioavailability of acyclovir, making it a more effective treatment option for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The bioavailability of acyclovir after valacyclovir administration ranges from 54% to 70%, significantly higher than the 15-30% achieved with oral acyclovir alone .
The drug is indicated for:
- Cold Sores (Herpes Labialis)
- Genital Herpes : Treatment and suppression in immunocompetent and HIV-infected patients.
- Herpes Zoster : Effective in reducing the duration and severity of shingles.
- Prevention of Cytomegalovirus (CMV) Infection : Particularly in transplant patients .
Treatment of Herpes Simplex Virus Infections
Valacyclovir has been shown to be effective for both initial and recurrent episodes of genital herpes. A study demonstrated that a one-day treatment regimen could significantly reduce the duration of cold sore episodes compared to placebo .
Suppression Therapy
Long-term use of valacyclovir for suppressing HSV infections has been well-documented. Clinical trials involving over 3000 participants showed that daily administration effectively reduced the frequency of outbreaks and was well tolerated over extended periods .
Herpes Zoster Management
Valacyclovir is also prescribed for managing herpes zoster (shingles). It has been found to decrease the duration of pain and the risk of postherpetic neuralgia when administered early in the course of the disease .
Prevention of CMV Infection
In transplant patients, valacyclovir has been used as a prophylactic measure against CMV infection, showing comparable efficacy to intravenous ganciclovir while being easier to administer .
Neurotoxicity Cases
Several case studies have reported neurological side effects associated with valacyclovir, particularly in patients with renal impairment. For instance:
- A 24-year-old female on peritoneal dialysis developed confusion and tremors after starting valacyclovir for genital herpes. Upon discontinuation, her symptoms improved significantly within days .
- A 73-year-old woman with Alzheimer's experienced severe cognitive decline after initiating valacyclovir for herpes zoster but regained function after stopping the medication .
These cases underscore the importance of monitoring renal function and adjusting dosages accordingly to prevent toxicity.
Efficacy Data Table
作用機序
Target of Action
D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.
Mode of Action
Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .
Biochemical Pathways
The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .
Action Environment
The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .
生化学分析
Biochemical Properties
D-Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of D-Valacyclovir is attributed to carrier-mediated intestinal absorption, via the hPEPT1 peptide transporter, followed by the rapid and complete conversion to acyclovir .
Cellular Effects
D-Valacyclovir influences cell function by acting against herpesviruses . It is effective in the treatment of diseases caused by herpesviruses, such as herpes zoster, as well as in prophylaxis against acquisition of infection .
Molecular Mechanism
The molecular mechanism of D-Valacyclovir involves its conversion to acyclovir in the body. The exact mechanism of absorption of acyclovir is not fully characterized . Some studies have noted a reduction in bioavailability with increasing doses, raising the possibility of a saturable absorptive process .
Temporal Effects in Laboratory Settings
The effects of D-Valacyclovir over time in laboratory settings include its stability and degradation. The poor absorption of acyclovir, which necessitates high doses and frequent administration, is considered to be a result of characteristics of the drug itself and not its delivery vehicle .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir involves the esterification of acyclovir with L-valine. The process typically includes the following steps:
Activation of Acyclovir: Acyclovir is activated by converting it into its reactive intermediate, usually through the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated acyclovir is then reacted with L-valine in the presence of a base such as triethylamine to form D-Valacyclovir.
Industrial Production Methods: Industrial production of D-Valacyclovir follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of acyclovir and L-valine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity D-Valacyclovir.
Types of Reactions:
Oxidation: D-Valacyclovir undergoes oxidation reactions, particularly with strong oxidizing agents like permanganate.
Hydrolysis: In aqueous solutions, D-Valacyclovir can hydrolyze to form acyclovir and L-valine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions is commonly used for oxidation reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of D-Valacyclovir.
Major Products:
Oxidation Products: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.
Hydrolysis Products: Acyclovir and L-valine.
類似化合物との比較
Acyclovir: The parent compound of D-Valacyclovir, used to treat similar viral infections but with lower bioavailability.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Uniqueness of D-Valacyclovir: D-Valacyclovir offers improved bioavailability compared to acyclovir, allowing for less frequent dosing and better patient compliance . Its rapid conversion to acyclovir and subsequent inhibition of viral DNA synthesis make it a highly effective antiviral agent .
生物活性
D-Valacyclovir, a prodrug of acyclovir, exhibits significant antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Epstein-Barr Virus (EBV). This article explores the biological activity of D-Valacyclovir, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies highlighting its therapeutic applications and potential toxicities.
Pharmacokinetics
D-Valacyclovir is rapidly converted to acyclovir and valine in the body, primarily by the enzyme valacyclovir hydrolase. This conversion enhances the bioavailability of acyclovir, which is crucial for effective antiviral therapy. Studies indicate that the mean bioavailability of acyclovir after administering D-Valacyclovir is approximately 54.2% , compared to 15-30% with oral acyclovir alone .
Table 1: Pharmacokinetic Comparison
Parameter | D-Valacyclovir | Acyclovir |
---|---|---|
Bioavailability | 54.2% | 15-30% |
C_max (ng/mL) | Higher with D-Valacyclovir | Lower with Acyclovir |
AUC (ng·h/mL) | Significantly increased | Lower |
The antiviral activity of D-Valacyclovir is primarily attributed to its metabolite, acyclovir. The mechanisms include:
- Competitive Inhibition : Acyclovir competes with deoxyguanosine for viral DNA polymerase.
- Incorporation into Viral DNA : Once phosphorylated to its active triphosphate form, acyclovir gets incorporated into viral DNA, leading to chain termination.
- Selective Activation : The initial phosphorylation step requires the viral enzyme thymidine kinase (TK), which is present only in infected cells, providing a selective mechanism against virus-infected cells .
Clinical Efficacy
Clinical studies have demonstrated that D-Valacyclovir significantly reduces the frequency and severity of herpesvirus infections. For instance, a large-scale trial indicated that patients receiving D-Valacyclovir had a 69% reduction in recurrence rates compared to placebo . Another study highlighted its efficacy in reducing viral shedding in saliva among participants undergoing stress .
Case Studies
- Valacyclovir Neurotoxicity : A case study documented a patient undergoing peritoneal dialysis who developed neurotoxicity associated with unadjusted doses of valacyclovir. The patient presented with pseudobulbar affect but showed improvement after adjusting the dosage and enhancing drug clearance through dialysis .
- Antiviral Treatment in Extreme Environments : Research involving astronauts indicated that prophylactic administration of valacyclovir reduced EBV viral loads by over 24-fold , demonstrating its potential utility in high-stress environments .
Safety Profile and Toxicity
While D-Valacyclovir is generally well-tolerated, there are reports of adverse effects, particularly neurotoxicity in patients with renal impairment. Adjusting dosage based on renal function is crucial to minimize risks .
Table 2: Reported Adverse Effects
Adverse Effect | Description |
---|---|
Neurotoxicity | Emotional lability; pseudobulbar affect |
Gastrointestinal issues | Nausea, diarrhea |
Skin reactions | Rash |
特性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-60-8 | |
Record name | Valacyclovir, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALACYCLOVIR, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。